N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide
Overview
Description
N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide is a heteromolecule with the formula C11H10FNO3S2 . It has a ChemSpider ID of 8058049 and a ChEMBL ID of 590485 . The molecule is composed of 28 atoms and has a net charge of 0 .
Molecular Structure Analysis
The IUPAC InChI Key for this compound is BEIZIEZPGSIQGR-UHFFFAOYSA-N . The Canonical SMILES (Daylight) representation is Fc1ccc(cc1)Oc1ccc(s1)NS(=O)(=O)C . The molecule has been processed using Semi-Empirical / SCF DFT (B3LYP/6-31G*) .Physical And Chemical Properties Analysis
The molecule has an average mass of 287.330 Da and a monoisotopic mass of 287.008606 Da . The molecule has been optimized using Semi-Empirical / SCF DFT (B3LYP/6-31G*) .Scientific Research Applications
Inhibition of 5-Lipoxygenase
N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, as a representative of a new class of inhibitors of 5-lipoxygenase (5-LO), exhibits potent inhibition capabilities. These compounds demonstrate dose-dependent inhibition with IC50s ranging from 20-100 nM in specific cell assays and have shown significant anti-inflammatory activity in certain models (Beers et al., 1997).
HMG-CoA Reductase Inhibition
Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, including variants with N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide, have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. These compounds have been identified as potent inhibitors, exhibiting significant cholesterol biosynthesis inhibition (Watanabe et al., 1997).
Structural Studies and Supramolecular Assembly
Structural studies of derivatives of N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide have been conducted using X-ray powder diffraction. The studies focus on understanding the intermolecular interactions and supramolecular assembly in these compounds, providing insights into their molecular geometries and hydrogen bonding patterns (Dey et al., 2015).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide derivatives. These studies involve detailed analytical methods like IR, NMR, mass spectra, and elemental analysis to fully characterize the compound's structure and properties (Durgadas et al., 2012).
Quantum-Chemical Calculations
Theoretical calculations have been applied to N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide compounds to determine their optimized state, predict their free energy, and determine the molecular orbitals involved in spectrum formation. This research provides deeper insights into the electronic properties and potential applications of these compounds (Xue et al., 2022).
properties
IUPAC Name |
N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZIEZPGSIQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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